N-(2,5-Di-tert-butylphenyl)glycine
Description
N-(2,5-Di-tert-butylphenyl)glycine is a glycine derivative featuring a substituted phenyl ring with two tert-butyl groups at the 2- and 5-positions. This molecule is structurally tailored for applications requiring steric hindrance, such as asymmetric catalysis, ligand design, or polymer stabilization.
Properties
CAS No. |
886489-17-4 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(2,5-ditert-butylanilino)acetic acid |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)11-7-8-12(16(4,5)6)13(9-11)17-10-14(18)19/h7-9,17H,10H2,1-6H3,(H,18,19) |
InChI Key |
KVSYBOCTIDVZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Di-tert-butylphenyl)glycine typically involves the reaction of 2,5-di-tert-butylphenylamine with glycine or its derivatives. One common method includes the use of protecting groups to facilitate the reaction and prevent side reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or acetic acid to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Di-tert-butylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-Di-tert-butylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-(2,5-Di-tert-butylphenyl)glycine exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of oxidative stress pathways or modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The tert-butyl groups in N-(2,5-Di-tert-butylphenyl)glycine distinguish it from analogs with smaller or electronically distinct substituents. Key comparisons include:
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate ()
- Substituents : 2,5-dimethoxyphenyl and methylsulfonyl groups.
- Electronic Effects : Methoxy groups are electron-donating via resonance, while the sulfonyl group is strongly electron-withdrawing. This creates a polarized electronic environment, enhancing acidity at the glycine α-proton.
- Steric Effects : Dimethoxy groups are less bulky than tert-butyl, reducing steric hindrance.
- Applications : The sulfonyl group may enable sulfonamide-based drug development or act as a protecting group in peptide synthesis .
tert-Butylisothiocyanato-(2-benzyl)-acetate ()
- Substituents : Benzyl and isothiocyanato groups.
- Electronic Effects : The benzyl group provides moderate electron donation, while the isothiocyanato group introduces electrophilicity.
- Steric Effects : Benzyl substituents are less bulky than tert-butyl, allowing higher reactivity in nucleophilic additions.
- Synthesis : Prepared via silylation and thiocyanate coupling, contrasting with the target compound’s likely synthesis involving tert-butylphenylamine and glycine derivatives .
Methoxycarbonyl glycine ethyl ester ()
- Substituents : Methoxycarbonyl and ethyl ester groups.
- Electronic Effects: The methoxycarbonyl group is electron-withdrawing, stabilizing enolate intermediates in peptide coupling.
- Steric Effects: Minimal steric hindrance compared to the target compound, favoring reactions requiring accessibility to the glycine amino group .
Physicochemical Properties (Inferred from Substituent Chemistry)
| Property | This compound | Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate | Methoxycarbonyl glycine ethyl ester |
|---|---|---|---|
| Hydrophobicity | High (tert-butyl) | Moderate (dimethoxy) | Low (polar ester groups) |
| Acidity (α-proton) | Moderate | High (sulfonyl activation) | Moderate (ester stabilization) |
| Steric Bulk | Very high | Low | Very low |
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